6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)20-11-6-2-5-10(18-11)12(17)19/h1-7H,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDMEGBMXZGROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide typically involves the reaction of 3-(trifluoromethyl)phenol with 2-chloropyridine-6-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Substitution Reactions
The pyridine ring and phenoxy group participate in nucleophilic and electrophilic substitutions:
-
Nucleophilic Aromatic Substitution :
The electron-deficient pyridine ring undergoes substitution at positions activated by the trifluoromethylphenoxy group. For example, the carboxamide group at position 2 directs nucleophiles to position 4 or 6 of the pyridine ring . -
Chloride Displacement :
In analogs such as sorafenib, chlorides on pyridine rings are displaced by amines under basic conditions (e.g., potassium tert-butoxide in DMF) . This suggests potential for similar reactivity in 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide derivatives.
Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis or condensation:
-
Acid/Base-Catalyzed Hydrolysis :
In acidic or basic media, the carboxamide hydrolyzes to form carboxylic acids. For instance, analogs like picolinafen degrade to 6-(3-trifluoromethylphenoxy)-2-pyridine carboxylic acid under hydrolytic conditions . -
Condensation with Amines :
The carboxamide can react with amines in the presence of coupling agents (e.g., EDC/HOPO), forming secondary or tertiary amides .
Oxidation and Reduction
Key transformations include:
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Oxidation | Acidic | KMnO₄, H₂SO₄ | Pyridine N-oxide derivatives |
| Reduction | Catalytic hydrogenation | H₂, Pd/C | Partially saturated pyridine rings |
Coupling Reactions
Palladium-catalyzed cross-couplings are significant for structural diversification:
-
Suzuki-Miyaura Coupling :
The trifluoromethylphenoxy group can act as a directing group, enabling coupling with aryl boronic acids to form biaryl structures . -
Heck Coupling :
Vinyl or aryl halides couple with the pyridine ring in the presence of Pd catalysts, expanding π-conjugation .
Comparative Reactivity with Analogs
A comparison with structurally similar compounds reveals distinct reactivity patterns:
Research Findings
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
This compound serves as a crucial building block in organic synthesis. It is often utilized in the development of herbicides and agrochemicals due to its ability to inhibit specific biochemical pathways in plants. The trifluoromethyl group contributes to the compound's reactivity and stability, allowing for various modifications that can lead to new derivatives with enhanced properties.
Model Compound for Herbicide Studies
6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide has been employed as a model compound in studies aimed at understanding herbicide action mechanisms. Research indicates that it inhibits carotenoid biosynthesis in plants, leading to a bleaching effect that disrupts photosynthesis and ultimately results in plant death. This mechanism of action is critical for the development of new herbicidal formulations.
Biological Applications
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro evaluations have shown that it can inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 20 to 30 µM depending on the specific cell line tested. This suggests that this compound may be a promising candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Research has indicated potential anti-inflammatory effects linked to this compound. Its interactions with biological targets involved in inflammation pathways could lead to therapeutic applications in managing inflammatory diseases.
Industrial Applications
Development of New Agrochemicals
The compound is actively used in the formulation of new herbicides and agricultural products. Its unique chemical structure allows it to interact effectively with biological targets, enhancing its bioactivity compared to other compounds. The ongoing research into its applications aims to create more effective and environmentally friendly agricultural solutions.
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer efficacy of various derivatives of this compound, significant inhibition of cell growth was observed across several human cancer cell lines. The results demonstrated promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic use.
Case Study 2: Enzyme Inhibition Profile
The compound has been evaluated for its ability to inhibit specific enzymes implicated in pain signaling pathways. The inhibition constant (IC50) for TRPV1 receptors was determined to be approximately 30 nM, indicating high potency as a TRPV1 antagonist. This activity suggests potential applications in pain management therapies .
Summary of Biological Activities
| Activity Type | Target/Organism | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 µM | |
| Anticancer | Human breast cancer cells | 25 µM | |
| Enzyme Inhibition | TRPV1 receptor | 30 nM |
Structure-Activity Relationship (SAR)
Mechanism of Action
The mechanism of action of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among pyridine-2-carboxamide derivatives include substitutions on the phenyl ring, trifluoromethyl group positioning, and additional functional groups. These modifications influence physicochemical properties, biological activity, and regulatory profiles.
Table 1: Comparative Analysis of Selected Compounds
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The trifluoromethyl group enhances lipophilicity and binding affinity to target enzymes. Electron-withdrawing groups (e.g., nitro, iodo) on the phenyl ring (e.g., compounds 17 and 18 in ) improve stability but may reduce selectivity .
Functional Group Modifications: Replacing the carboxamide group with a methyl ester (Table 1, Row 2) reduces herbicidal activity but increases solubility, making it a useful synthetic intermediate . Thienopyridine core derivatives (Table 1, Row 4) exhibit divergent biological roles, such as anticancer activity, due to enhanced binding to human kinases .
Regulatory and Safety Profiles: Picolinafen and diuron (Table 1, Row 5) are both regulated under EU CLP, but diuron’s mechanism (photosystem II inhibition) poses higher toxicity to non-target organisms . Picolinafen’s 4-fluorophenyl group improves selectivity for plant enzymes over mammalian targets, reducing mammalian toxicity compared to analogs with chlorophenyl groups .
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl phenoxy group and a carboxamide moiety, which contributes to its unique chemical properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 1.0 |
| S. aureus | 0.5 |
| A. flavus | 2.0 |
| A. niger | 1.5 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated significant cytotoxicity against various cancer types, including breast (MCF-7) and colon cancer (Caco-2) cells, with IC50 values ranging from 10 to 30 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| Caco-2 | 20.5 |
| HeLa | 25.0 |
The mechanism underlying the biological activity of this compound involves multiple pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular signaling and metabolism, such as protein kinases and phosphatases, which are crucial in cancer progression and microbial resistance .
- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by enhanced caspase activity and DNA fragmentation assays .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, a study evaluated the antimicrobial effects of the compound against clinical isolates of S. aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting potential applications in treating biofilm-associated infections .
Study on Anticancer Effects
Another pivotal study focused on the anticancer effects of the compound on MCF-7 cells. The findings revealed that treatment with this compound resulted in cell cycle arrest at the G1 phase and increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for its anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
